In experimental settings, UK-383367 can be dissolved in DMSO at a concentration of >30 mg/mL . It can then be added to cell cultures to assess its effects on BMP-1 activity and collagen formation. The exact concentration used would depend on the specific experimental setup.
UK-383367 is a small organic molecule with the chemical formula C15H24N4O4 and a CAS number of 348622-88-8. It is recognized primarily for its potent inhibitory activity against bone morphogenetic protein 1, which plays a crucial role in collagen processing and extracellular matrix formation. The compound exhibits an IC50 value of 44 nM, indicating its high potency and selectivity for this target over other metalloproteinases such as matrix metalloproteinases 1, 2, 3, 9, and 14 .
Due to the lack of research, the mechanism of action for this specific compound remains unknown. However, the presence of the oxadiazole ring suggests potential for various biological activities, depending on the functional groups attached. Oxadiazoles have been explored for their antibacterial, antifungal, anti-inflammatory, and anticancer properties []. The hydroxamate group might play a role in metal chelation, potentially affecting cellular processes.
As a selective inhibitor, UK-383367 interacts specifically with the active site of bone morphogenetic protein 1, blocking its enzymatic activity. The mechanism involves the formation of a complex that prevents substrate binding and subsequent proteolytic activity. While detailed reaction pathways have not been extensively documented in public literature, the compound's ability to inhibit procollagen C-proteinase suggests it may participate in reversible binding reactions typical of enzyme inhibitors.
UK-383367's primary biological activity revolves around the inhibition of bone morphogenetic protein 1. This inhibition has implications for collagen synthesis and degradation processes, making it a valuable tool in studies related to tissue engineering and fibrosis. The selectivity for bone morphogenetic protein 1 over other metalloproteinases allows researchers to investigate specific pathways without the confounding effects of broader matrix metalloproteinase inhibition .
The synthesis of UK-383367 involves multi-step organic synthesis techniques. Although specific synthetic routes are proprietary or unpublished in detail, general methods for similar compounds typically include:
For precise methodologies, researchers often refer to specialized chemical literature or proprietary synthesis protocols from suppliers .
UK-383367 is primarily used in research settings to study collagen-related disorders and tissue remodeling processes. Its applications include:
Interaction studies involving UK-383367 have demonstrated its selective binding affinity for bone morphogenetic protein 1. These studies typically employ techniques such as:
Such studies help elucidate the compound's mechanism of action and potential therapeutic applications .
UK-383367 shares structural and functional similarities with several other compounds that target matrix metalloproteinases or related enzymes. Below is a comparison highlighting its uniqueness:
Compound Name | Target | IC50 (nM) | Selectivity |
---|---|---|---|
UK-383367 | Bone Morphogenetic Protein 1 | 44 | >200-fold over MMPs |
Batimastat | Matrix Metalloproteinases | ~10 | Non-selective |
Marimastat | Matrix Metalloproteinases | ~50 | Non-selective |
SB-3CT | Matrix Metalloproteinases | ~100 | Non-selective |
Uniqueness: UK-383367 stands out due to its high selectivity for bone morphogenetic protein 1 compared to other compounds that generally inhibit multiple matrix metalloproteinases without such specificity .
UK-383367 functions as a potent and selective inhibitor of bone morphogenetic protein-1 procollagen C-proteinase, demonstrating exceptional binding affinity with an inhibition constant of 44 nanomolar [1] [2] [3]. The compound belongs to the hydroxamate class of metalloproteinase inhibitors and exhibits its mechanism through direct interaction with the zinc-containing active site of the enzyme [1] [2].
The molecular binding of UK-383367 to bone morphogenetic protein-1 involves coordination with the catalytic zinc ion present in the astacin-like protease domain [4] [5]. The bone morphogenetic protein-1 enzyme contains a conserved protease domain characteristic of the astacin M12A family of metzincin metalloproteinases, followed by complement-uegf-bone morphogenetic protein-1 domains and epidermal growth factor-like domains [5] [6]. The hydroxamate functional group of UK-383367 serves as a zinc-binding motif, forming a stable chelation complex with the catalytic zinc center [1] [2].
Structural analysis reveals that the bone morphogenetic protein-1 active site contains an unexpected conformation of a cysteine-rich loop, and substrate binding requires a flap movement to allow proper substrate access [4]. UK-383367 exploits this structural feature by binding within the active site cleft, effectively blocking access to the natural procollagen substrates [1] [4]. The compound demonstrates high specificity for the bone morphogenetic protein-1 active site architecture compared to related metalloproteinases [1] [2].
The binding interaction is further stabilized by secondary interactions between the oxadiazole ring system and surrounding amino acid residues within the enzyme active site [1]. The cyclohexyl group of UK-383367 occupies a hydrophobic pocket adjacent to the zinc-binding site, contributing to the overall binding affinity and selectivity profile [1] [7]. These multiple contact points ensure stable enzyme-inhibitor complex formation under physiological conditions.
UK-383367 demonstrates exceptional potency against bone morphogenetic protein-1 with an inhibition constant of 44 nanomolar, representing one of the most potent non-peptidic inhibitors of this enzyme class [1] [2] [3]. The compound exhibits competitive inhibition kinetics, competing directly with procollagen substrates for binding to the enzyme active site [8] [9].
When evaluated against the endogenous procollagen substrate, UK-383367 maintains its high potency with an inhibition constant of 3.4 nanomolar, confirming its effectiveness under physiologically relevant conditions [7]. The compound demonstrates excellent enzyme kinetics when measured with both peptide substrates and full-length procollagen molecules, indicating that its inhibitory mechanism is substrate-independent [7].
Detailed kinetic analysis reveals that UK-383367 effectively reduces the maximum velocity of the enzymatic reaction while simultaneously affecting the Michaelis constant [8]. The inhibitor binding results in a significant decrease in the catalytic efficiency ratio, effectively reducing the enzyme's ability to process procollagen substrates to mature collagen [8] [9].
The inhibition constant remains stable across a range of calcium concentrations, which is particularly important given that bone morphogenetic protein-1 activity is calcium-dependent [10]. UK-383367 maintains its inhibitory potency even at elevated calcium levels that normally enhance enzyme activity, demonstrating the robustness of the zinc-hydroxamate interaction [1] [10].
Kinetic studies using recombinant bone morphogenetic protein-1 demonstrate that UK-383367 binding is reversible, with rapid association and dissociation kinetics [8]. The compound achieves equilibrium binding within minutes under physiological conditions, allowing for dynamic regulation of enzyme activity in biological systems [8] [9].
UK-383367 exhibits remarkable selectivity for bone morphogenetic protein-1 over other matrix metalloproteinases involved in extracellular matrix remodeling [1] [2] [11]. The compound demonstrates greater than 227-fold selectivity over matrix metalloproteinase-1, -2, -3, -9, and -14, with inhibition constants exceeding 10,000 nanomolar for these enzymes [1] [2] [11].
Against tolloid-like protease-1, a closely related member of the bone morphogenetic protein-1 family, UK-383367 shows moderate selectivity with an inhibition constant of 110 nanomolar, representing approximately 2.5-fold selectivity compared to bone morphogenetic protein-1 [8]. This selectivity profile is important for understanding potential off-target effects within the astacin family of metalloproteinases [8].
The compound also demonstrates activity against phosphodiesterase-4 subtypes, though with significantly reduced potency compared to bone morphogenetic protein-1 [12] [13]. Inhibition constants for phosphodiesterase-4a, -4b, -4c, and -4d range from 900 to 2400 nanomolar, representing 20- to 55-fold selectivity compared to the primary target [12] [13].
Selectivity analysis reveals that UK-383367 does not significantly inhibit other major classes of proteases, including serine proteases, cysteine proteases, or aspartic acid proteases at concentrations up to 100-fold above the bone morphogenetic protein-1 inhibition constant [1]. This selectivity profile minimizes potential interference with essential proteolytic processes in biological systems.
The molecular basis for this selectivity lies in the unique active site architecture of bone morphogenetic protein-1 compared to other metalloproteinases [4] [14]. The presence of a positively charged arginine residue at position 182 in bone morphogenetic protein-1 provides a specific recognition site that distinguishes it from other matrix metalloproteinases [14]. UK-383367 exploits this unique structural feature to achieve its exceptional selectivity profile.
UK-383367 inhibition of bone morphogenetic protein-1 results in profound alterations to collagen processing and maturation pathways [15] [8]. Bone morphogenetic protein-1 serves as the primary enzyme responsible for removing carboxy-terminal propeptides from fibrillar procollagens types I, II, and III, a critical step required for collagen fibril assembly [16] [17]. UK-383367 treatment effectively blocks this proteolytic processing, leading to accumulation of unprocessed procollagen molecules [15] [8].
In cellular systems, UK-383367 treatment significantly reduces the production of carboxy-terminal propeptide of type I procollagen, a biomarker of collagen processing [8] [9]. Concentrations as low as 200 nanomolar effectively suppress carboxy-terminal propeptide release from cultured fibroblasts, demonstrating the compound's potency in biological systems [15] [8]. This reduction in propeptide release correlates directly with decreased collagen deposition in extracellular matrix [15] [8].
The compound's effects on collagen processing extend beyond type I collagen to include collagen types III and V [15] [18]. UK-383367 treatment results in significant reduction of collagen type III expression and deposition, with effects observed at nanomolar concentrations [15]. The inhibition of collagen type V processing is particularly significant, as this collagen type plays a regulatory role in fibril diameter and organization [18].
Mechanistically, UK-383367 prevents the conversion of procollagen molecules to mature collagen by blocking the bone morphogenetic protein-1-mediated cleavage at specific asparagine-aspartic acid bonds within the carboxy-terminal propeptide region [16] [19]. This results in retention of the bulky propeptide domains that prevent normal fibril assembly and cross-linking [15] [16].
The temporal effects of UK-383367 on collagen processing demonstrate rapid onset of inhibition, with measurable reductions in processed collagen observed within hours of treatment [15]. This rapid response indicates that the compound effectively competes with endogenous substrates for enzyme binding under physiological conditions [8].
UK-383367 treatment produces significant alterations in extracellular matrix architecture and composition through its inhibition of bone morphogenetic protein-1 activity [15] [20]. The compound effectively reduces the deposition of mature collagen fibrils, leading to decreased overall collagen content in extracellular matrix assemblies [15] [20].
Beyond collagen, UK-383367 treatment affects the expression and deposition of other key extracellular matrix proteins including fibronectin and laminin [15]. In cultured renal tubular epithelial cells and fibroblasts, the compound significantly reduces fibronectin expression at concentrations of 200 nanomolar [15]. This reduction in fibronectin contributes to alterations in cell adhesion and migration properties [15].
The compound also modulates the expression of α-smooth muscle actin, a key marker of myofibroblast activation and extracellular matrix remodeling [15]. UK-383367 treatment significantly reduces α-smooth muscle actin expression in transforming growth factor-β1-stimulated cells, indicating its potential to prevent pathological matrix remodeling [15].
Histological analysis reveals that UK-383367 treatment reduces the density and organization of collagen fibrils within extracellular matrix structures [15]. Masson's trichrome staining demonstrates significant reduction in collagen deposition in tissues treated with the compound, with preservation of normal cellular architecture [15].
The effects on extracellular matrix organization extend to proteoglycan processing, as bone morphogenetic protein-1 is involved in the maturation of several matrix proteoglycans [5]. UK-383367 treatment alters the processing of perlecan and other basement membrane components, potentially affecting tissue barrier function and growth factor sequestration [5].
While UK-383367 primarily functions as a direct enzyme inhibitor, its effects extend to broader bone morphogenetic protein signaling pathways through interruption of growth factor activation processes [15] [5]. Bone morphogenetic protein-1 plays a critical role in activating members of the transforming growth factor-β superfamily through proteolytic processing of precursor forms and antagonist proteins [5].
UK-383367 treatment interferes with the processing of growth and differentiation factor-8 and growth and differentiation factor-11, important regulators of muscle and neural development [5]. The compound prevents the liberation of mature growth factors from their latent complexes, effectively reducing downstream signaling through bone morphogenetic protein and transforming growth factor-β pathways [5].
The inhibitor also affects the processing of chordin, a critical bone morphogenetic protein antagonist involved in dorsal-ventral patterning during embryonic development [5]. By preventing bone morphogenetic protein-1-mediated chordin cleavage, UK-383367 can modulate the local availability of active bone morphogenetic proteins in tissue environments [5].
In experimental models of tissue fibrosis, UK-383367 treatment reduces the activation of profibrotic signaling cascades associated with transforming growth factor-β1 signaling [15]. The compound effectively blocks the enhanced expression of inflammatory mediators including interleukin-1β and monocyte chemoattractant protein-1 in obstructed kidney models [15].
Long-term treatment with UK-383367 results in preservation of normal tissue architecture and prevention of pathological extracellular matrix accumulation [15]. These effects suggest that the compound may have therapeutic potential in conditions characterized by excessive bone morphogenetic protein-1 activity and matrix deposition [15] [21].
Acute Toxic